Antibacterial Potency Benchmarking: 4-Chlorophenyl Analog MIC Data Relative to Ciprofloxacin Establishes a Class Activity Baseline
Direct MIC data for the target compound are not yet publicly available. However, the structurally closest antibacterial benchmark—the 4-chlorophenyl analog (8p, 8e)—exhibited MIC values of 10.04 ± 1.25 µM against S. typhi and 9.45 ± 1.00 µM against E. coli, approaching the potency of ciprofloxacin (MIC 9.13 ± 2.00 µM and 8.90 ± 1.65 µM, respectively) [1]. The 3,5-dimethylphenyl group is anticipated to alter lipophilicity and membrane permeation relative to the 4‑chloro substituent, potentially shifting the spectrum of antibacterial activity—a key differentiator for procurement when screening against Gram‑negative vs. Gram‑positive panels.
| Evidence Dimension | In vitro antibacterial activity (MIC, µM) |
|---|---|
| Target Compound Data | Not determined (compound not tested in this study) |
| Comparator Or Baseline | 4-Chlorophenyl analog 8p: MIC 10.04 ± 1.25 µM (S. typhi); 8e: MIC 9.45 ± 1.00 µM (E. coli); Ciprofloxacin: MIC 9.13 ± 2.00 µM (S. typhi), 8.90 ± 1.65 µM (E. coli) |
| Quantified Difference | Analog 8e is within 6% of ciprofloxacin MIC against E. coli; class potency is substituent-dependent |
| Conditions | Broth microdilution assay; bacterial strains: S. typhi, E. coli; reference antibiotic: ciprofloxacin |
Why This Matters
Establishes that the 5-aryl-1,3,4-oxadiazole-2-acetohydrazide scaffold can achieve near-reference antibiotic potency, and the specific aryl substituent is a critical determinant of antibacterial spectrum, guiding procurement for focused screening.
- [1] Rasool S, Aziz-ur-Rehman, Abbasi MA, Gul S, Akhtar MN, Ahmad I, Afzal S. Synthesis of N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivatives as suitable antibacterial agents. Trop J Pharm Res. 2015;14(6):1081-1088. View Source
